1,1,1-Trifluoroacetone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66412. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

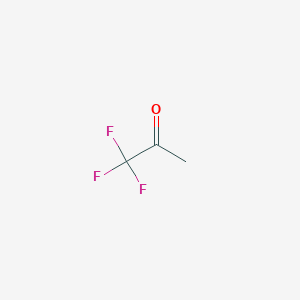

Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trifluoropropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F3O/c1-2(7)3(4,5)6/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHUDAMLDXFJHJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059963 | |

| Record name | Trifluoroacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; bp = 22 deg C; [Aldrich MSDS] | |

| Record name | 2-Propanone, 1,1,1-trifluoro- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10445 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

728.0 [mmHg] | |

| Record name | 2-Propanone, 1,1,1-trifluoro- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10445 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

421-50-1 | |

| Record name | 1,1,1-Trifluoroacetone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=421-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl trifluoromethyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000421501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 421-50-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66412 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanone, 1,1,1-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trifluoroacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-trifluoroacetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.370 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL TRIFLUOROMETHYL KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K987U5C2CX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 1,1,1-Trifluoroacetone from Ethyl Trifluoroacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1,1,1-trifluoroacetone, a crucial building block in the development of pharmaceuticals and agrochemicals, from ethyl trifluoroacetate (B77799). The primary method described is the Grignard reaction with a methylmagnesium halide, a robust and scalable approach. This document provides detailed experimental protocols, quantitative data from various reaction conditions, and visualizations of the reaction pathway and experimental workflow.

Reaction Overview

The synthesis of this compound from ethyl trifluoroacetate is achieved through a nucleophilic acyl substitution reaction with a Grignard reagent, specifically a methylmagnesium halide (e.g., chloride or bromide). The methyl group of the Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ethyl trifluoroacetate. The subsequent collapse of the tetrahedral intermediate and elimination of the ethoxide leaving group yields the desired this compound.

Quantitative Data Summary

The following table summarizes the quantitative data from various reported syntheses of this compound from ethyl trifluoroacetate using a methylmagnesium halide Grignard reagent.[1]

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |

| Grignard Reagent | Methylmagnesium chloride | Methylmagnesium chloride | Methylmagnesium chloride |

| Concentration of Grignard | 2 mol/L in THF | 1 mol/L in THF | 3 mol/L in THF |

| Moles of Grignard Reagent | 1.8 mol | 1.8 mol | 1.8 mol |

| Ethyl Trifluoroacetate | 213.1 g (1.5 mol) | Not specified | Not specified |

| Solvent | Tetrahydrofuran (B95107) (THF) | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) |

| Catalyst/Additive | Cesium fluoride (B91410) (11.4 g, 0.075 mol) | Potassium fluoride (4.4 g, 0.075 mol) | Sodium fluoride (3.2 g, 0.075 mol) |

| Reaction Temperature | -5°C to 30°C | up to 20°C | up to 30°C |

| Reaction Time | 1 hour at 30°C | 6 hours at 20°C | 4 hours at 30°C |

| Yield | 91.5% | 83.7% | 85.0% |

| Product Purity (GC) | 99.5% | 99.2% | 99.1% |

Experimental Protocol

This protocol provides a detailed methodology for the synthesis of this compound from ethyl trifluoroacetate using methylmagnesium chloride.

Materials:

-

Ethyl trifluoroacetate (CF₃COOCH₂CH₃)

-

Methylmagnesium chloride (CH₃MgCl) solution in THF

-

Cesium fluoride (CsF)

-

Anhydrous tetrahydrofuran (THF)

-

20% Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Nitrogen gas (N₂)

-

Dry ice/acetone bath

Equipment:

-

Dry, four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, dropping funnel, and a nitrogen inlet/outlet

-

Rectification column

-

Distillation apparatus

-

Cold trap (-40°C)

-

Standard laboratory glassware

Procedure:

-

Apparatus Setup: Assemble the four-neck round-bottom flask with the mechanical stirrer, thermometer, dropping funnel, and nitrogen inlet. Ensure all glassware is thoroughly dried to prevent quenching of the Grignard reagent. The entire apparatus should be under a positive pressure of dry nitrogen.

-

Grignard Reagent Addition: Charge the reaction flask with 900 mL (1.8 mol) of a 2 mol/L solution of methylmagnesium chloride in THF.

-

Catalyst Addition: To the stirred Grignard solution, add 11.4 g (0.075 mol) of cesium fluoride.

-

Cooling: Cool the reaction mixture to -5°C using an appropriate cooling bath (e.g., ice-salt bath).

-

Substrate Addition: Prepare a solution of 213.1 g (1.5 mol) of ethyl trifluoroacetate in 375 mL of anhydrous THF in the dropping funnel. Add this solution dropwise to the cooled and stirred Grignard reagent mixture, maintaining the internal temperature at or below 5°C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to 30°C and stir for 1 hour.

-

Quenching: Cool the reaction mixture to below 10°C in an ice bath. Slowly and carefully add 20% hydrochloric acid to quench the reaction and adjust the pH to 1. This step should be performed with vigorous stirring.

-

Workup: Transfer the mixture to a separatory funnel. The organic layer containing the product will separate from the aqueous layer. Separate the layers.

-

Purification:

-

Slowly raise the temperature of the organic layer to initiate distillation under normal pressure.

-

Collect the fraction that distills between 22°C and 23°C in a cold trap cooled to -40°C. This fraction is the this compound product.

-

The resulting product is a colorless liquid.[1]

-

Visualizations

Reaction Pathway

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Caption: Experimental workflow for this compound synthesis.

References

1,1,1-Trifluoroacetone CAS number and safety data sheet

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 1,1,1-Trifluoroacetone, a key building block in synthetic chemistry, particularly in the development of pharmaceutical compounds. This document outlines its chemical identity, detailed safety information, and handling protocols to ensure its safe and effective use in a laboratory setting.

Chemical Identification

-

Chemical Name: this compound

-

Synonyms: α,α,α-Trifluoroacetone, 1,1,1-Trifluoro-2-propanone, 3,3,3-Trifluoroacetone, Methyl trifluoromethyl ketone, Trifluoromethyl methyl ketone

-

Molecular Weight: 112.05 g/mol [5]

-

Structure:

-

InChI: 1S/C3H3F3O/c1-2(7)3(4,5,6)/h1H3

-

SMILES: CC(=O)C(F)(F)F

-

Safety Data Summary

The following tables summarize the key safety and physical property data for this compound, compiled from various safety data sheets.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Appearance | Clear, colorless liquid | [1] |

| Odor | Pungent, chloroform-like | [1] |

| Boiling Point | 22 °C | |

| Density | 1.252 g/mL at 25 °C | |

| Vapor Pressure | 13.62 psi at 20 °C | |

| Refractive Index | n20/D 1.3 | |

| Flash Point | -30 °C (-22 °F) - closed cup | |

| Solubility | Soluble in water | [1] |

Table 2: Hazard Identification and GHS Classification

| Hazard Class | GHS Classification | Signal Word | Hazard Statement |

| Flammable Liquids | Category 1 | Danger | H224: Extremely flammable liquid and vapor. |

| Skin Corrosion/Irritation | Category 1B | Danger | H314: Causes severe skin burns and eye damage.[2] |

| Serious Eye Damage/Eye Irritation | Category 1 | Danger | H314: Causes severe skin burns and eye damage.[2] |

| Aquatic Hazard (Chronic) | Category 3 | - | H412: Harmful to aquatic life with long lasting effects. |

Table 3: Personal Protective Equipment (PPE) and Storage

| Condition | Recommendation | Source |

| Eye/Face Protection | Eyeshields, Face shield | |

| Skin Protection | Protective gloves, Protective clothing | [6] |

| Respiratory Protection | Use only under a chemical fume hood.[2] Dust mask type N95 (US) where risk assessment shows air-purifying respirators are appropriate. | |

| Storage Temperature | 2-8°C, Refrigerated | [2] |

| Storage Conditions | Keep away from heat, sparks and flame. Keep under nitrogen. Protect from moisture. Keep container tightly closed in a dry and well-ventilated place.[2] |

Experimental Protocols: Safe Handling and Use

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

General Handling:

-

Avoid all personal contact, including inhalation.[7]

-

Wear protective clothing, gloves, and eye/face protection.[7]

-

Work in a well-ventilated area, preferably under a chemical fume hood.[2]

-

Ground all metal parts of equipment to prevent static discharge.[2]

-

Use non-sparking tools.[2]

-

Do not allow clothing wet with the material to stay in contact with skin.[7]

First Aid Measures:

-

Inhalation: If inhaled, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.[6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.

Fire Fighting Measures:

-

Extinguishing Media: Use CO₂, dry chemical, or foam.[2]

-

Hazards: Liquid and vapor are highly flammable.[7] Containers may rupture due to pressure buildup under fire conditions.[7] Combustion products include carbon dioxide, hydrogen fluoride, and other toxic fumes.[7]

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

Caption: Workflow for Safe Handling of this compound.

This guide is intended to provide essential information for the safe handling and use of this compound. Users should always consult the most recent and complete Safety Data Sheet provided by their supplier before use and ensure that a thorough risk assessment is conducted.

References

- 1. Page loading... [guidechem.com]

- 2. fishersci.com [fishersci.com]

- 3. This compound | 421-50-1 [chemicalbook.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. This compound, 95% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. lookchem.com [lookchem.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Physical Properties of 1,1,1-Trifluoroacetone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1,1,1-Trifluoroacetone, a key organofluorine compound utilized in various chemical syntheses. The information presented herein is intended to support research and development activities by providing reliable physical data and standardized experimental methodologies.

Core Physical Properties

This compound, also known as trifluoroacetone, is a colorless liquid with a chloroform-like odor.[1] It is a versatile reagent in the synthesis of fluorinated compounds, which are of significant interest in the pharmaceutical and agrochemical industries due to their potential to enhance biological activity and stability.[2]

Quantitative Data Summary

The physical properties of this compound have been determined and are summarized in the table below for easy reference and comparison.

| Physical Property | Value | Notes |

| Boiling Point | 22 °C | At standard atmospheric pressure.[2][3][4][5][6] Some sources indicate a range of 21-24 °C.[1] |

| Density | 1.252 g/mL | At 25 °C.[1][4][6][7][8] Another reported value is 1.2500 g/mL.[3] |

| Melting Point | -78 °C | |

| Molar Mass | 112.05 g/mol | |

| Refractive Index | 1.300 | At 20 °C.[3][4][5] |

Experimental Protocols

The following sections detail generalized, standard laboratory procedures for the determination of boiling point and density. These methodologies are widely accepted for characterizing liquid compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[9] For a volatile compound such as this compound, accurate determination is crucial. The Thiele tube method is a common and efficient technique for this purpose, especially when only a small amount of the substance is available.[10]

Methodology: Thiele Tube Method [10]

-

Sample Preparation: A small quantity (less than 0.5 mL) of this compound is placed into a small glass vial or Durham tube.

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the sample vial with the open end submerged in the liquid.

-

Apparatus Assembly: The sample vial is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then secured in a Thiele tube containing a high-boiling point mineral oil.

-

Heating: The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will expand and be expelled.

-

Observation: Upon reaching the boiling point of the sample, a continuous stream of bubbles will emerge from the capillary tube. At this point, heating is discontinued.

-

Boiling Point Reading: As the apparatus cools, the bubbling will slow and eventually stop. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

-

Pressure Correction: The atmospheric pressure should be recorded, as boiling points are pressure-dependent.

Determination of Density

Density is an intrinsic physical property defined as the mass of a substance per unit volume.[11] The determination of density for a liquid is a straightforward process involving the measurement of mass and volume.

Methodology: Mass and Volume Measurement [11][12]

-

Volume Measurement: A precise volume of this compound is measured using a calibrated volumetric flask or a graduated cylinder. For higher accuracy, a gas-tight syringe may be used due to the compound's volatility. The volume is read from the bottom of the meniscus.

-

Mass Measurement: An empty, dry container (e.g., a beaker or vial) is tared on an analytical balance. The measured volume of this compound is then carefully transferred to the tared container.

-

Final Mass Reading: The container with the liquid is weighed, and the mass of the this compound is recorded.

-

Density Calculation: The density is calculated by dividing the mass of the sample by its volume (Density = Mass / Volume). The measurement should be performed at a constant, recorded temperature, as density is temperature-dependent.

Visualizations

Experimental Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the boiling point and density of a liquid sample such as this compound.

Caption: Workflow for determining boiling point and density.

References

- 1. Trifluoroacetone - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound, 95% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 1,1,1-三氟丙酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound [stenutz.eu]

- 6. This compound CAS#: 421-50-1 [m.chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. This compound | 421-50-1 [chemicalbook.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chm.uri.edu [chm.uri.edu]

- 12. m.youtube.com [m.youtube.com]

reactivity of the carbonyl group in 1,1,1-Trifluoroacetone

An In-depth Technical Guide to the Reactivity of the Carbonyl Group in 1,1,1-Trifluoroacetone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (TFA) is a valuable and highly reactive ketone in organic synthesis, primarily due to the profound electronic influence of the trifluoromethyl (-CF3) group. This guide provides a detailed examination of the reactivity of the carbonyl group in TFA, offering quantitative data, detailed experimental protocols for key transformations, and visualizations of reaction mechanisms and workflows. The enhanced electrophilicity of the carbonyl carbon makes TFA a potent building block for the synthesis of complex fluorinated molecules, which are of significant interest in pharmaceutical and agrochemical development. The incorporation of the -CF3 moiety is a well-established strategy for improving the metabolic stability, bioavailability, and binding affinity of drug candidates.[1][2]

Physicochemical and Reactivity Data

The unique reactivity of this compound stems from the strong inductive electron-withdrawing effect of the three fluorine atoms. This effect polarizes the carbon-oxygen double bond, significantly increasing the partial positive charge on the carbonyl carbon and rendering it highly susceptible to nucleophilic attack.[3]

Physical Properties

The physical properties of this compound are summarized in the table below. Its low boiling point necessitates careful handling in laboratory settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₃F₃O | [3][4] |

| Molecular Weight | 112.05 g/mol | [3][4] |

| Boiling Point | 22 °C | [4][5] |

| Melting Point | -78 °C | [3][4] |

| Density | 1.252 g/mL at 25 °C | [3][5] |

| Refractive Index | 1.300 at 20 °C | [4] |

Quantitative Reactivity Data

The enhanced electrophilicity of the carbonyl group is reflected in its spectroscopic properties and equilibrium constants for addition reactions. A higher carbonyl stretching frequency in the infrared spectrum compared to acetone (B3395972) indicates a stronger, more polarized C=O bond.

| Parameter | Value | Notes | Reference(s) |

| IR Stretching Frequency (C=O) | ~1780 cm⁻¹ (gas phase) | Significantly higher than acetone (~1715 cm⁻¹), indicating a highly electron-poor carbonyl carbon. | [6] |

| Hydrate-Hemiacetal Equilibrium | K = 1.0 M⁻¹ | Equilibrium constant for the reaction of TFA-hydrate with methanol (B129727) in aqueous solution at 25 °C. | [7] |

| Hydration | Favored Equilibrium | TFA is hygroscopic and readily forms a stable hydrate (B1144303) (gem-diol) in the presence of water. The equilibrium favors the hydrate, though the free ketone is still observable. | [7][8] |

Key Reaction Mechanisms

Hydration and Hemiacetal Formation

Due to the electrophilic nature of its carbonyl carbon, this compound exists in a readily reversible equilibrium with its hydrate (1,1,1-trifluoro-2,2-propanediol) in aqueous media. In the presence of an alcohol, a further equilibrium is established to form the corresponding hemiacetal.[7][9] This propensity to form stable tetrahedral adducts is a hallmark of its reactivity.

Caption: Equilibrium between this compound, its hydrate, and a hemiacetal.

General Nucleophilic Addition

The core reactivity of this compound is defined by the nucleophilic addition to its carbonyl group. A nucleophile (Nu⁻) attacks the electron-deficient carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate. This intermediate is then typically protonated by a protic solvent or during acidic workup to yield the final alcohol product.

Caption: General mechanism of nucleophilic addition to this compound.

Experimental Protocols and Synthetic Workflows

The high reactivity of this compound makes it a versatile substrate for various carbon-carbon and carbon-heteroatom bond-forming reactions.

Grignard Reaction for Tertiary Alcohol Synthesis

The addition of organometallic reagents, such as Grignard reagents, provides an effective route to tertiary trifluoromethylated alcohols.[3] The following protocol describes the synthesis of 1,1,1-trifluoro-2-methyl-2-propanol.[10]

Reaction: CF₃COCH₃ + CH₃MgX → CF₃C(OMgX)(CH₃)₂ → (H₂O workup) → CF₃C(OH)(CH₃)₂

Experimental Protocol:

-

Grignard Reagent Preparation: In a nitrogen-flushed, flame-dried reaction vessel, prepare methyl magnesium halide (e.g., chloride) Grignard reagent from magnesium turnings and a methyl halide in an appropriate ether solvent (e.g., THF, n-butyl ether).

-

Reaction Setup: In a separate, dry, nitrogen-flushed reaction kettle, charge this compound (1.0 eq), an ether solvent (e.g., n-butyl ether), and a catalyst such as gallium trichloride (B1173362) (0.1 eq).

-

Addition: Cool the this compound solution to between -10 °C and 10 °C under a nitrogen atmosphere.

-

Reaction: Slowly add the prepared Grignard reagent dropwise to the cooled ketone solution, maintaining the internal temperature within the specified range.

-

Stirring: After the addition is complete, stir the resulting mixture for several hours (e.g., 6 hours) at the same temperature.

-

Quenching: Carefully pour the reaction mixture into a cold aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to quench the reaction and dissolve the magnesium salts.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Workup: Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by distillation or chromatography to yield pure 1,1,1-trifluoro-2-methyl-2-propanol.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Trifluoroacetone - Wikipedia [en.wikipedia.org]

- 4. This compound, 95% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. This compound | 421-50-1 [chemicalbook.com]

- 6. 2-Propanone, 1,1,1-trifluoro- [webbook.nist.gov]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. CN113735684A - Method for preparing 1,1, 1-trifluoro-2-methyl-2-propanol - Google Patents [patents.google.com]

The Trifluoromethyl Synthon: A Technical Guide to 1,1,1-Trifluoroacetone as a Core Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of the trifluoromethyl (CF₃) group is a cornerstone strategy in modern medicinal chemistry and drug development.[1][2][3] Its unique electronic properties can significantly enhance a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2][3][4] Among the diverse reagents available for introducing this powerful moiety, 1,1,1-trifluoroacetone (TFA) stands out as a versatile and highly reactive building block.[2][3] This technical guide provides an in-depth overview of TFA's properties, key synthetic applications, detailed experimental protocols, and its role in constructing complex, high-value molecules.

Properties of this compound

This compound (CAS 421-50-1) is a colorless, volatile liquid with a distinctive chloroform-like odor.[5] The powerful electron-withdrawing nature of the three fluorine atoms renders the adjacent carbonyl carbon highly electrophilic, making it significantly more reactive than acetone (B3395972) in nucleophilic addition reactions.[6][7] This enhanced reactivity is the foundation of its utility as a trifluoromethyl synthon.

| Property | Value |

| Molecular Formula | C₃H₃F₃O |

| Molecular Weight | 112.05 g/mol |

| Boiling Point | 21-24 °C[5] |

| Density | 1.252 g/mL at 25 °C[2][5] |

| Refractive Index | n20/D 1.3[2] |

Safety and Handling: this compound is highly flammable with a low flash point and should be handled with strict adherence to safety protocols in a well-ventilated fume hood.[2] It is lachrymatory and can cause irritation to the eyes, skin, and respiratory system.[2] Storage in a cool, explosion-proof environment away from oxidizing agents is required.[2]

Key Synthetic Transformations

The high electrophilicity of its carbonyl carbon makes this compound an ideal substrate for a variety of carbon-carbon bond-forming reactions. This guide focuses on three cornerstone transformations: the Claisen-Schmidt Condensation, the Reformatsky Reaction, and the Synthesis of Trifluoromethylated Pyrazoles.

Claisen-Schmidt (Crossed Aldol) Condensation

The Claisen-Schmidt condensation is a robust reaction between an enolizable ketone and an aromatic aldehyde or ketone that lacks α-hydrogens. When this compound is used, its acidic α-protons are readily abstracted by a base to form a resonance-stabilized enolate. This potent nucleophile then attacks the electrophilic carbonyl of an aromatic aldehyde. The resulting β-hydroxyketone intermediate rapidly undergoes dehydration, driven by the formation of a stable, conjugated system, to yield a trifluoromethylated α,β-unsaturated ketone.

Reaction Workflow: Claisen-Schmidt Condensation

Caption: General workflow for the base-catalyzed Claisen-Schmidt condensation.

Data Presentation: Examples of Claisen-Schmidt Condensation

| Entry | Aromatic Aldehyde | Base / Solvent | Time / Temp | Product | Yield (%) |

| 1 | Benzaldehyde (B42025) | NaOH / EtOH-H₂O | 30 min / RT | (E)-1,1,1-trifluoro-4-phenylbut-3-en-2-one | ~97% (est.) |

| 2 | 4-Chlorobenzaldehyde | KOH / Methanol | 1.5 h / 75°C | (E)-4-(4-chlorophenyl)-1,1,1-trifluorobut-3-en-2-one | High (est.) |

| 3 | 4-Methoxybenzaldehyde | KOH / EtOH-H₂O | 20 min / RT | (E)-1,1,1-trifluoro-4-(4-methoxyphenyl)but-3-en-2-one | High (est.) |

| 4 | 2-Naphthaldehyde | NaOH / Grinding | 5 min / RT | (E)-1,1,1-trifluoro-4-(naphthalen-2-yl)but-3-en-2-one | ~98% (est.) |

| (Note: Yields are estimated based on analogous reactions with acetone and qualitative descriptions, as specific quantitative tables for TFA were not available in the cited literature. The high reactivity of TFA suggests yields would be comparable or higher.) |

Experimental Protocol: Synthesis of (E)-1,1,1-trifluoro-4-phenylbut-3-en-2-one

This protocol is adapted from standard procedures for Claisen-Schmidt condensations.

-

Preparation: In a 100 mL Erlenmeyer flask, prepare a base solution by dissolving 2.0 g of sodium hydroxide (B78521) (NaOH) in 20 mL of water, then add 15 mL of 95% ethanol (B145695). Cool the solution to room temperature.

-

Reactant Mixture: In a separate beaker, mix benzaldehyde (2.12 g, 20 mmol) with this compound (2.24 g, 20 mmol).

-

Reaction: While stirring the cooled base solution vigorously, add half of the aldehyde-ketone mixture. A precipitate should begin to form. After 10 minutes, add the remainder of the reactant mixture.

-

Completion: Continue to stir the reaction mixture vigorously for 30 minutes at room temperature. The formation of a thick yellow precipitate indicates product formation.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals thoroughly with cold water to remove the NaOH catalyst.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Reformatsky Reaction

The Reformatsky reaction provides a powerful method for forming β-hydroxy esters by reacting an α-haloester with a carbonyl compound in the presence of metallic zinc.[1][7][8] The key step is the formation of an organozinc reagent, or a "Reformatsky enolate," which is less reactive than Grignard reagents or lithium enolates, allowing it to add to ketones like this compound without attacking an ester group.[1][6] The reaction provides access to valuable trifluoromethylated β-hydroxy esters.

Reaction Mechanism: Reformatsky Reaction

Caption: General mechanism of the Reformatsky reaction.

Data Presentation: Examples of Reformatsky Reactions

| Entry | Carbonyl Compound | α-Halo Ester | Conditions | Product | Yield (%) |

| 1 | This compound | Ethyl bromoacetate (B1195939) | Zn, Toluene (B28343), 90°C, 30 min | Ethyl 3-hydroxy-3-(trifluoromethyl)butanoate | Good (est.) |

| 2 | Benzaldehyde | Ethyl bromoacetate | Zn, Toluene, 90°C, 30 min | Ethyl 3-hydroxy-3-phenylpropanoate | 52[6] |

| 3 | 2-Chlorobenzoyl isothiocyanate | Ethyl bromoacetate | Zn, Benzene, 60°C, 2.5 h | Ethyl 3-((2-chlorobenzoyl)amino)-3-thioxopropanoate | 72[3] |

| (Note: Data for entries 2 and 3 are provided for analogous systems to illustrate typical conditions and yields. The reaction with TFA is expected to proceed efficiently.) |

Experimental Protocol: Synthesis of Ethyl 3-hydroxy-3-(trifluoromethyl)butanoate

This protocol is based on a general procedure for the Reformatsky reaction.[1][3]

-

Zinc Activation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add activated zinc dust (5.0 eq) and a crystal of iodine. Add dry toluene (50 mL) and reflux the suspension for 5 minutes, then cool to room temperature.

-

Reagent Formation: To this mixture, add ethyl bromoacetate (2.0 eq).

-

Reaction: In a separate flask, dissolve this compound (1.0 eq) in dry toluene (10 mL). Add this solution to the zinc suspension.

-

Heating: Stir the resulting mixture at 90 °C for 30 minutes.

-

Workup: Cool the reaction to 0 °C and quench by the slow addition of 10% aqueous HCl. Filter the suspension to remove any remaining zinc.

-

Extraction: Transfer the filtrate to a separatory funnel and extract with an organic solvent (e.g., MTBE or diethyl ether).

-

Purification: Combine the organic phases, wash with water and brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by silica (B1680970) gel chromatography.

Synthesis of Trifluoromethylated Pyrazoles

Trifluoromethyl-substituted pyrazoles are a critical scaffold in medicinal chemistry, famously featured in drugs like Celecoxib.[8] A highly effective route to these heterocycles uses this compound as a starting point. The synthesis is a two-step process:

-

Diketone Formation: First, a Claisen condensation between this compound (or its ethyl ester equivalent, ethyl trifluoroacetate) and an acetophenone (B1666503) derivative yields a trifluoromethylated β-diketone.

-

Cyclization: The resulting diketone is then reacted with hydrazine (B178648) (or a substituted hydrazine) in a cyclization-condensation reaction to form the stable pyrazole (B372694) ring.

Synthetic Pathway: Trifluoromethyl-Pyrazole Synthesis

Caption: Two-step synthesis of trifluoromethyl-pyrazoles via a β-diketone intermediate.

Data Presentation: Examples of Pyrazole Synthesis

| Entry | β-Diketone | Hydrazine | Conditions | Product | Yield (%) |

| 1 | 4,4,4-Trifluoro-1-phenylbutane-1,3-dione (B154133) | Hydrazine hydrate | EtOH, reflux, 10 h | 5-Phenyl-3-(trifluoromethyl)-1H-pyrazole | Good (est.) |

| 2 | 1-(3,5-di-tert-butyl-4-hydroxy-phenyl)-ethanone* | Hydrazine hydrate | EtOH, reflux, 10 h | 1-(3,5-di-tert-butyl-4-hydroxybenzyl)-3-methyl-5-trifluoromethyl-pyrazole | 64 |

| (Note: Entry 2 involves a substituted hydrazine and trifluoroacetylacetone, demonstrating the versatility of the method for creating complex derivatives.) |

Experimental Protocol: Synthesis of 5-Phenyl-3-(trifluoromethyl)-1H-pyrazole

Step A: Synthesis of 4,4,4-Trifluoro-1-phenylbutane-1,3-dione

-

Preparation: To a solution of sodium ethoxide (NaOEt), prepared from sodium (1.1 eq) in absolute ethanol, add a mixture of ethyl trifluoroacetate (1.0 eq) and acetophenone (1.0 eq).

-

Reaction: Reflux the mixture for 2 hours.

-

Workup: Cool the reaction mixture and pour it into a mixture of ice and concentrated HCl.

-

Extraction: Extract the aqueous layer with diethyl ether. Wash the combined organic layers with water, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the crude β-diketone, which can be purified by distillation or recrystallization.

Step B: Synthesis of 5-Phenyl-3-(trifluoromethyl)-1H-pyrazole

-

Preparation: In a round-bottom flask, dissolve 4,4,4-trifluoro-1-phenylbutane-1,3-dione (1.0 eq) in ethanol (30 mL).

-

Reaction: Add hydrazine monohydrate (1.0 eq) to the solution.

-

Heating: Reflux the reaction mixture for 10 hours.

-

Isolation: After cooling, add water to the reaction mixture. Extract the aqueous layer with diethyl ether.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography or recrystallization to yield the final pyrazole product.

Conclusion

This compound is an exceptionally valuable and reactive building block for the introduction of the trifluoromethyl group into organic molecules. Its heightened electrophilicity allows it to participate readily in a range of C-C bond-forming reactions, including Claisen-Schmidt condensations, Reformatsky reactions, and as a precursor for the synthesis of vital heterocyclic scaffolds like pyrazoles. The detailed protocols and reaction frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to leverage the power of this synthon in the creation of novel, high-performance chemical entities.

References

- 1. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 2. Synthesis of 3-trifluoromethylpyrazoles via trifluoromethylation/cyclization of α,β-alkynic hydrazones using a hypervalent iodine reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Straightforward synthesis of 1-alkyl-2-(trifluoromethyl)aziridines starting from this compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Straightforward synthesis of 1-alkyl-2-(trifluoromethyl)aziridines starting from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. adichemistry.com [adichemistry.com]

- 8. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

Solubility of 1,1,1-Trifluoroacetone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,1,1-Trifluoroacetone in various organic solvents. Due to its unique chemical structure, featuring a polar carbonyl group and hydrophobic fluorine atoms, this compound exhibits interesting solubility behavior, making it a versatile compound in chemical synthesis and various industrial applications.

Core Concepts in Solubility

The solubility of a substance is fundamentally governed by the principle of "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. This compound possesses both a polar carbonyl group and a trifluoromethyl group, which imparts a degree of hydrophobicity.[1] Consequently, it demonstrates good solubility in polar organic solvents.[1]

Quantitative Solubility Data

A thorough review of available scientific literature indicates a scarcity of specific quantitative data on the solubility of this compound in a broad range of organic solvents. While many sources describe it as "miscible" or having "good solubility" in common organic solvents, precise measurements in formats such as g/100mL or mole fraction at varying temperatures are not widely reported. One available quantitative figure is its limited solubility in water, which is 2.3 g/L at 20°C.

For practical laboratory applications, this compound is generally considered to be fully miscible with the following organic solvents.

| Organic Solvent Class | Specific Solvent | Reported Solubility |

| Alcohols | Methanol | Miscible[2][3] |

| Ethanol | Soluble | |

| Chlorinated Solvents | Chloroform | Miscible[2][3] |

| Ethers | Diethyl Ether | Soluble |

Note: "Miscible" implies that the substances will mix in all proportions, forming a homogeneous solution. "Soluble" indicates that the substance dissolves to a significant extent, though quantitative limits are not specified in the available literature.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized methodology for determining the solubility of a liquid solute, such as this compound, in a liquid organic solvent. This protocol is based on the widely accepted shake-flask method, which is considered a reliable technique for equilibrium solubility measurements.[4]

Objective:

To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (high purity)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Volumetric flasks and pipettes

-

Gas chromatograph (GC) or other suitable analytical instrument

-

Syringes and filters (if necessary for sample separation)

Procedure:

-

Preparation of Supersaturated Solution: In a series of sealed vials, add an excess amount of this compound to a known volume or mass of the organic solvent. The goal is to create a two-phase system where undissolved solute is clearly visible.

-

Equilibration: Place the vials in a thermostatic shaker set to the desired temperature. Agitate the samples for a sufficient period to ensure that equilibrium is reached. This can range from 24 to 72 hours, depending on the solvent and solute.

-

Phase Separation: Once equilibrium is achieved, cease agitation and allow the phases to separate. If separation by gravity is insufficient, centrifugation at a controlled temperature can be employed.

-

Sampling: Carefully extract an aliquot of the solvent phase (the saturated solution) without disturbing the undissolved solute phase.

-

Analysis: Accurately dilute the aliquot with a known volume of the pure solvent. Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method, such as gas chromatography.

-

Calculation: From the measured concentration of the diluted sample, calculate the concentration of this compound in the original saturated solution. This value represents the solubility at the specified temperature.

Logical Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility.

References

Spectroscopic Profile of 1,1,1-Trifluoroacetone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 1,1,1-Trifluoroacetone (CF₃COCH₃). The information presented herein is intended to support researchers and professionals in the fields of chemistry and drug development in the accurate identification and characterization of this important fluorinated ketone.

Introduction

This compound is a colorless liquid with a chemical formula of C₃H₃F₃O.[1] Its unique electronic properties, stemming from the strong electron-withdrawing trifluoromethyl group, make it a valuable building block in organic synthesis and a subject of interest in spectroscopic studies. This guide details the characteristic spectroscopic signatures of this compound as determined by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and IR spectroscopy.

Spectroscopic Data

The structural elucidation of this compound is readily achieved through the combined application of NMR and IR spectroscopy. The following tables summarize the key quantitative data obtained from these analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic arrangement and electronic environment of the nuclei within the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) [ppm] | Multiplicity | Assignment |

| ~2.4 | Singlet | CH₃ |

Note: The chemical shift of the methyl protons can be influenced by the solvent used.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |

| 188.6 | Quartet (q) | Not specified | C=O |

| 115.0 | Quartet (q) | Not specified | CF₃ |

Note: The carbon signals are split into quartets due to coupling with the three fluorine atoms.[2]

Table 3: ¹⁹F NMR Spectroscopic Data for this compound

| Chemical Shift (δ) [ppm] | Multiplicity | Reference |

| ~ -78 to -85 | Singlet | CFCl₃ |

Note: The chemical shift of the trifluoromethyl group in trifluoroacetyl moieties typically falls within this range.[3][4] The exact value can be solvent-dependent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1760 | Strong | C=O stretch |

| 1250 - 1100 | Strong | C-F stretch |

Note: The presence of a strong absorption band around 1760 cm⁻¹ is characteristic of a ketone carbonyl group. The strong absorptions in the 1250-1100 cm⁻¹ region are indicative of the C-F bonds of the trifluoromethyl group.[5]

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of NMR and IR spectroscopic data for this compound.

NMR Spectroscopy Protocols

-

Ensure the this compound sample is pure. If necessary, purify by distillation.

-

For a standard 5 mm NMR tube, dissolve approximately 5-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.[6]

-

Ensure the sample is completely dissolved. If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

Cap the NMR tube securely.

¹H NMR Spectroscopy:

-

Insert the prepared NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity.

-

Set the appropriate acquisition parameters, including:

-

Pulse sequence (e.g., a standard single-pulse experiment).

-

Number of scans (typically 8-16 for a concentrated sample).

-

Relaxation delay (e.g., 1-2 seconds).

-

Acquisition time (e.g., 2-4 seconds).

-

-

Acquire the Free Induction Decay (FID).

¹³C NMR Spectroscopy:

-

Follow the initial steps of locking and shimming as for ¹H NMR.

-

Select a standard proton-decoupled ¹³C NMR pulse sequence (e.g., zgpg30 on Bruker instruments).[7]

-

Set the acquisition parameters:

-

Number of scans (will be significantly higher than for ¹H NMR, e.g., 128 or more, depending on concentration).

-

Relaxation delay (a default of 1-2 seconds is common for qualitative spectra).[7]

-

-

Acquire the FID.

¹⁹F NMR Spectroscopy:

-

Follow the initial steps of locking and shimming.

-

Tune the probe for the ¹⁹F frequency.

-

Select a standard ¹⁹F NMR pulse sequence.

-

Set the acquisition parameters, paying attention to the wide chemical shift range of ¹⁹F.

-

Set the spectral width to encompass the expected signal range (e.g., -60 to -90 ppm).

-

Number of scans (typically 16-64).

-

Relaxation delay (e.g., 2-5 seconds).[2]

-

-

Acquire the FID.

-

Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and ¹³C) to the FID to improve the signal-to-noise ratio.

-

Perform a Fourier Transform to convert the FID into the frequency domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale. For ¹H and ¹³C NMR, the residual solvent peak of CDCl₃ (δ ~7.26 ppm for ¹H, δ ~77.16 ppm for ¹³C) can be used as a secondary reference. For ¹⁹F NMR, an external standard such as CFCl₃ (δ 0 ppm) is typically used.[2]

-

Perform baseline correction to obtain a flat baseline.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different protons.

Infrared (IR) Spectroscopy Protocol (ATR-FTIR)

-

Instrument Preparation:

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth.

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.[8]

-

-

Sample Application:

-

Place a small drop of neat this compound directly onto the center of the ATR crystal.

-

-

Data Acquisition:

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.[8]

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Identify and label the characteristic absorption bands.

-

Visualizations

The following diagrams illustrate the relationships between the spectroscopic data and the molecular structure, as well as a typical experimental workflow.

Caption: Correlation of spectroscopic techniques with the molecular structure.

Caption: A generalized workflow for spectroscopic analysis.

References

The Intricate Dance of Electrons: A Technical Guide to the Grignard Reaction with 1,1,1-Trifluoroacetone

For Researchers, Scientists, and Drug Development Professionals

The Grignard reaction, a cornerstone of organic synthesis for over a century, offers a powerful method for carbon-carbon bond formation. Its application to fluorinated carbonyl compounds, such as 1,1,1-trifluoroacetone, provides a direct route to valuable trifluoromethylated alcohols, motifs of significant interest in medicinal chemistry and materials science. This technical guide delves into the core mechanism of the Grignard reaction with this compound, presenting a comprehensive overview of the reaction pathways, experimental considerations, and key data for professionals in the field.

Core Mechanism: A Tale of Two Pathways

The addition of a Grignard reagent (R-MgX) to a carbonyl compound is fundamentally a nucleophilic addition. However, the specific mechanism can be nuanced, primarily following two potential pathways: a polar, nucleophilic addition mechanism and a single electron transfer (SET) mechanism.[1] The prevailing pathway is influenced by factors such as the steric hindrance of the ketone and the nature of the Grignard reagent.[1]

In the context of this compound, the strong electron-withdrawing effect of the trifluoromethyl group renders the carbonyl carbon highly electrophilic, favoring the nucleophilic addition pathway .[2] The general mechanism proceeds as follows:

-

Coordination: The magnesium atom of the Grignard reagent coordinates with the carbonyl oxygen of this compound. This coordination enhances the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The nucleophilic alkyl or aryl group of the Grignard reagent attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral magnesium alkoxide intermediate.

-

Protonation: Subsequent acidic workup protonates the magnesium alkoxide to yield the final tertiary alcohol product, 2-trifluoromethyl-2-alkanol.

While the nucleophilic addition is the dominant pathway, the possibility of a single electron transfer (SET) mechanism cannot be entirely discounted, particularly with sterically hindered Grignard reagents or under specific reaction conditions. The SET mechanism involves the transfer of an electron from the Grignard reagent to the ketone, forming a radical anion and a radical cation, which then combine to form the product.[1]

Experimental Protocols: A Practical Approach

The successful execution of a Grignard reaction with the volatile this compound (boiling point: 22 °C) requires meticulous attention to experimental detail, particularly the exclusion of atmospheric moisture.[3]

General Procedure for the Synthesis of 2-Trifluoromethyl-2-propanol (B1293914):

This protocol outlines the synthesis of 2-trifluoromethyl-2-propanol via the reaction of methylmagnesium halide with this compound.

Materials:

-

Magnesium turnings

-

Methyl halide (e.g., methyl iodide or methyl bromide)

-

Anhydrous ether (e.g., diethyl ether or tetrahydrofuran)

-

This compound

-

Anhydrous catalyst (e.g., gallium trichloride, optional)

-

Acidic aqueous solution (for quenching, e.g., saturated aqueous ammonium (B1175870) chloride or dilute HCl)

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings and a crystal of iodine (as an activator) are placed. A solution of methyl halide in anhydrous ether is added dropwise to the magnesium suspension. The reaction is initiated, often with gentle warming, and maintained at a gentle reflux until the magnesium is consumed.

-

Reaction with this compound: The Grignard reagent solution is cooled in an ice bath. A solution of this compound in anhydrous ether is added dropwise to the stirred Grignard reagent. The reaction is typically exothermic and should be controlled by the rate of addition.

-

Workup and Purification: After the addition is complete, the reaction mixture is stirred for an additional period to ensure completion. The reaction is then quenched by the slow addition of a cold, saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed by distillation. The crude product can be purified by distillation.

Quantitative Data

The yield of the Grignard reaction with this compound is influenced by several factors, including the nature of the Grignard reagent, the solvent, and the reaction temperature.

| Grignard Reagent | Substrate | Solvent | Catalyst | Temperature (°C) | Yield (%) | Reference |

| Methylmagnesium halide | 1,1,1-Trifluoroacetate | Ether | - | - | High | [4] |

| Methylmagnesium halide | This compound | Ether | Gallium trichloride | -20 to 10 | High | [5] |

Mandatory Visualizations

Reaction Mechanism Workflow

Caption: General workflow of the Grignard reaction with this compound.

Logical Relationship of Reaction Pathways

Caption: The two primary mechanistic pathways for the Grignard reaction.

Spectroscopic Insights

While detailed spectroscopic data for the intermediates of the Grignard reaction with this compound are scarce in the literature, analysis of the final product and related compounds provides valuable information.

NMR and IR Data for Addition Products of this compound:

A study on the interaction of this compound with various proton-donor solvents (RH) revealed the formation of addition products of the type CF₃C(OH)(R)CH₃.[6]

-

¹H NMR: The formation of the addition product is characterized by the appearance of a new signal for the hydroxyl proton and shifts in the signals of the methyl protons.

-

¹⁹F NMR: The fluorine resonance is sensitive to the chemical environment and can be used to monitor the progress of the reaction.

-

IR Spectroscopy: The strong C=O stretching band of this compound (around 1780 cm⁻¹) disappears upon reaction, and a broad O-H stretching band appears in the region of 3400-3600 cm⁻¹, characteristic of the alcohol product.[6] The C-F stretching frequencies are also altered upon formation of the C-C bond.[6]

Conclusion

The Grignard reaction with this compound is a highly efficient method for the synthesis of trifluoromethylated tertiary alcohols. The reaction predominantly proceeds through a nucleophilic addition mechanism, driven by the high electrophilicity of the fluorinated ketone. Careful control of experimental conditions, particularly the exclusion of water, is paramount for achieving high yields. This technical guide provides a foundational understanding of the mechanism and practical aspects of this important transformation, empowering researchers and drug development professionals to effectively utilize this reaction in their synthetic endeavors. Further research, including detailed kinetic studies and computational modeling of the transition states, will continue to refine our understanding of this fascinating and useful reaction.

References

- 1. Grignard Reaction [organic-chemistry.org]

- 2. dspace.mit.edu [dspace.mit.edu]

- 3. benchchem.com [benchchem.com]

- 4. Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Comparative Electrophilicity of 1,1,1-Trifluoroacetone and Acetone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The substitution of hydrogen atoms with fluorine in organic molecules profoundly alters their physicochemical properties, a strategy widely employed in drug development to enhance metabolic stability, binding affinity, and bioavailability. This guide provides a detailed comparative analysis of the electrophilicity of 1,1,1-trifluoroacetone and acetone (B3395972). Through an examination of quantitative data, computational models, and experimental protocols, we demonstrate the significantly enhanced electrophilicity of the fluorinated ketone. This heightened reactivity is pivotal in its role as a potent inhibitor of various enzymes and a valuable building block in medicinal chemistry.

Introduction: The Impact of Fluorination on Carbonyl Chemistry

The carbonyl group is a cornerstone of organic chemistry, participating in a vast array of reactions. The electrophilicity of the carbonyl carbon is a key determinant of its reactivity towards nucleophiles. In drug design, modulating this electrophilicity can lead to the development of highly specific and potent enzyme inhibitors. The introduction of fluorine atoms, particularly the trifluoromethyl (-CF3) group, adjacent to a carbonyl function is a powerful strategy to increase the electrophilicity of the carbonyl carbon.

This guide focuses on a direct comparison between acetone, a ubiquitous ketone, and its trifluoromethylated analog, this compound. We will explore the electronic effects that lead to the enhanced electrophilicity of this compound and provide quantitative data and experimental methodologies for its assessment.

The Inductive Effect and Hyperconjugation: Unpacking the Source of Enhanced Electrophilicity

The primary reason for the heightened electrophilicity of this compound lies in the strong electron-withdrawing inductive effect of the three fluorine atoms. Fluorine is the most electronegative element, and its presence creates a significant partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.

In contrast, the methyl groups in acetone are electron-donating, which slightly reduces the partial positive charge on the carbonyl carbon, thereby decreasing its electrophilicity relative to this compound.

Quantitative Comparison of Electrophilicity

A common method to quantify the electrophilicity of a ketone is to measure its equilibrium constant for hydration (Khydr). This reversible reaction involves the nucleophilic addition of water to the carbonyl group to form a gem-diol. A larger Khydr value indicates a greater propensity for the ketone to undergo nucleophilic attack and thus, a higher electrophilicity.

| Compound | Structure | Hydration Equilibrium Constant (Khydr) |

| Acetone | CH3C(O)CH3 | ~1.4 x 10-3[1] |

| This compound | CF3C(O)CH3 | Significantly larger than acetone |

While a precise, directly comparable experimental value for the hydration equilibrium constant of this compound was not found in the surveyed literature, it is well-established that electron-withdrawing groups dramatically increase the value of Khydr. For instance, hexafluoroacetone, with two -CF3 groups, has a hydration equilibrium constant of approximately 1.2 x 106, which is about 109 times larger than that of acetone. This strongly suggests that the Khydr for this compound is substantially greater than that of acetone.

Computational Insights: Lowest Unoccupied Molecular Orbital (LUMO) Energy

Computational chemistry provides a powerful tool for understanding and predicting chemical reactivity. The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of a molecule's electrophilicity. A lower LUMO energy signifies a greater willingness to accept electrons, and therefore, a higher electrophilicity.

While a direct numerical comparison from a single study is not available, theoretical studies consistently show that the introduction of fluorine atoms significantly lowers the LUMO energy of a carbonyl compound. The strong electron-withdrawing nature of the trifluoromethyl group in this compound pulls electron density away from the carbonyl carbon, lowering the energy of its π* antibonding orbital, which is the LUMO. This lower LUMO energy makes it more energetically favorable for a nucleophile's Highest Occupied Molecular Orbital (HOMO) to interact with it, leading to a faster reaction rate.

Experimental Protocols

Determination of Hydration Equilibrium Constant (Khydr) by 1H NMR Spectroscopy

This protocol outlines a general method for the comparative determination of the hydration equilibrium constants of acetone and this compound.

Objective: To quantify the equilibrium between the ketone and its corresponding gem-diol in an aqueous solution.

Materials:

-

Acetone

-

This compound

-

Deuterated water (D2O)

-

NMR tubes

-

Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

-

Sample Preparation: Prepare solutions of known concentrations of acetone and this compound in D2O. A typical concentration would be in the range of 0.1-1 M.

-

NMR Analysis: Acquire 1H NMR spectra for each solution at a constant temperature.

-

Data Processing: Integrate the signals corresponding to the methyl protons of the ketone and the methyl protons of the gem-diol. For this compound, the methyl signal will be a singlet in both the ketone and the hydrate, but with different chemical shifts.

-

Calculation of Khydr: The hydration equilibrium constant is calculated using the following formula: Khydr = [gem-diol] / [ketone] The ratio of the concentrations is determined from the ratio of the integrated peak areas of the corresponding signals in the 1H NMR spectrum.

Visualizations

Caption: A diagram illustrating the factors influencing the electrophilicity of acetone and this compound.

Caption: A workflow diagram for the experimental determination of the hydration equilibrium constant using NMR spectroscopy.

Applications in Drug Development

The enhanced electrophilicity of this compound and other trifluoromethyl ketones is a key feature exploited in the design of potent enzyme inhibitors.[2] The trifluoromethyl ketone moiety can act as a transition-state analog, forming a stable tetrahedral intermediate with nucleophilic residues (e.g., serine, cysteine, or threonine) in the active site of an enzyme, thereby inhibiting its catalytic activity.[2] This strategy has been successfully applied in the development of inhibitors for proteases, esterases, and other enzymes implicated in a variety of diseases.

Conclusion

The incorporation of a trifluoromethyl group in place of a methyl group dramatically increases the electrophilicity of the carbonyl carbon in this compound compared to acetone. This is a direct consequence of the strong inductive effect of the fluorine atoms. This fundamental difference in reactivity, quantifiable through parameters like the hydration equilibrium constant and understood through computational models of LUMO energies, has significant implications for its application in medicinal chemistry. For researchers and professionals in drug development, understanding and leveraging the enhanced electrophilicity of fluorinated ketones is a powerful tool for the rational design of potent and selective enzyme inhibitors.

References

Methodological & Application

Application Notes and Protocols: 1,1,1-Trifluoroacetone in Enantioselective Cycloadditions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorine and trifluoromethyl (CF₃) groups into organic molecules is a cornerstone of modern medicinal chemistry and drug development. The CF₃ group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 1,1,1-Trifluoroacetone is a readily available and highly valuable building block for the synthesis of complex trifluoromethyl-containing molecules. While direct enantioselective cycloaddition reactions using this compound as a cycloaddition partner are not extensively documented, it serves as a crucial precursor for substrates in powerful asymmetric cycloaddition methodologies.

This document provides detailed application notes and protocols for the use of this compound-derived substrates in enantioselective cycloaddition reactions, focusing on the highly effective organocatalyzed inverse-electron-demand hetero-Diels-Alder (HDA) reaction. This approach provides access to chiral trifluoromethyl-substituted dihydropyranones, which are valuable intermediates in pharmaceutical synthesis.

Application Note 1: Enantioselective Inverse-Electron-Demand Hetero-Diels-Alder Reaction

Overview

The inverse-electron-demand hetero-Diels-Alder (HDA) reaction is a powerful tool for the synthesis of six-membered heterocyclic rings. In this variant, an electron-deficient heterodiene reacts with an electron-rich dienophile. α,β-Unsaturated trifluoromethyl ketones, which can be synthesized from this compound, serve as excellent heterodienes. The strong electron-withdrawing nature of the trifluoromethyl group is crucial for this reactivity. When combined with chiral organocatalysts, this reaction can be rendered highly enantioselective, providing access to valuable chiral building blocks.

Catalysis and Mechanism

The reaction is typically catalyzed by a chiral secondary amine, such as a proline derivative, often in the presence of a co-catalyst. The catalyst reacts with an enolizable aldehyde to form a chiral enamine, which then acts as the electron-rich dienophile. This enamine undergoes a [4+2] cycloaddition with the α,β-unsaturated trifluoromethyl ketone. Subsequent hydrolysis of the resulting aminal intermediate yields the desired dihydropyranone and regenerates the catalyst.

Caption: Catalytic cycle of the enantioselective hetero-Diels-Alder reaction.

Data Presentation: Reaction Optimization and Substrate Scope

The following tables summarize typical results for the organocatalyzed inverse-electron-demand hetero-Diels-Alder reaction between various α,β-unsaturated trifluoromethyl ketones and enolizable aldehydes.

Table 1: Optimization of Reaction Conditions

| Entry | Catalyst (mol%) | Co-catalyst | Solvent | Time (h) | Yield (%) | dr (anti/syn) | ee (%) (anti) |

| 1 | Proline-derivative A (20) | - | CH₂Cl₂ | 48 | 60 | 95:5 | 85 |

| 2 | Proline-derivative B (20) | - | Toluene (B28343) | 48 | 55 | 96:4 | 90 |

| 3 | Proline-derivative B (20) | p-Fluorophenol (20) | Toluene | 24 | 75 | >99:1 | 92 |

| 4 | Proline-derivative B (10) | p-Fluorophenol (10) | Toluene | 36 | 72 | >99:1 | 91 |

Table 2: Substrate Scope

| Entry | Aldehyde (R¹) | Trifluoromethyl Ketone (R²) | Yield (%) | dr (anti/syn) | ee (%) (anti) |

| 1 | Phenyl | Phenyl | 82 | >99:1 | 94 |

| 2 | 4-MeO-C₆H₄ | Phenyl | 85 | >99:1 | 95 |

| 3 | 4-NO₂-C₆H₄ | Phenyl | 78 | >99:1 | 91 |

| 4 | 2-Naphthyl | Phenyl | 80 | >99:1 | 93 |

| 5 | Phenyl | 4-Cl-C₆H₄ | 79 | >99:1 | 92 |

| 6 | n-Propyl | Phenyl | 65 | 95:5 | 88 |

Experimental Protocols

Protocol 1: Synthesis of α,β-Unsaturated Trifluoromethyl Ketone (General Procedure)

This protocol describes the synthesis of the heterodiene starting from this compound via an aldol (B89426) condensation reaction.

Caption: Workflow for the synthesis of the trifluoromethyl ketone substrate.

Materials:

-

This compound

-

Appropriate aldehyde (R²CHO)

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol (B145695) or other suitable solvent

-

Hydrochloric acid (HCl)

-

Organic solvent for extraction (e.g., diethyl ether)

-

Drying agent (e.g., MgSO₄)

-

Silica (B1680970) gel for chromatography

Procedure:

-

To a stirred solution of this compound (1.2 eq.) and the corresponding aldehyde (1.0 eq.) in ethanol at 0 °C, add a solution of NaOH (1.5 eq.) in water dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours until TLC analysis indicates completion of the reaction.

-

Cool the reaction mixture to 0 °C and acidify with 1 M HCl.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired α,β-unsaturated trifluoromethyl ketone.

Protocol 2: Enantioselective Inverse-Electron-Demand Hetero-Diels-Alder Reaction

Materials:

-

α,β-Unsaturated trifluoromethyl ketone (1.0 eq.)

-

Enolizable aldehyde (1.2 eq.)

-

Chiral proline-derivative catalyst (e.g., diphenylprolinol silyl (B83357) ether, 20 mol%)

-

Co-catalyst (e.g., p-fluorophenol, 20 mol%)

-

Anhydrous toluene

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried reaction vial under an inert atmosphere, add the α,β-unsaturated trifluoromethyl ketone (0.2 mmol, 1.0 eq.), the chiral catalyst (0.04 mmol, 20 mol%), and the co-catalyst (0.04 mmol, 20 mol%).

-

Add anhydrous toluene (1.0 mL) and stir the mixture for 10 minutes at room temperature.

-

Add the enolizable aldehyde (0.24 mmol, 1.2 eq.) to the reaction mixture.

-

Stir the reaction at room temperature for 24-48 hours, monitoring the progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the chiral dihydropyranone.

-

Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Conclusion